molecular formula C9H11N3 B6176157 1-azido-3-(propan-2-yl)benzene CAS No. 77721-44-9

1-azido-3-(propan-2-yl)benzene

Cat. No.: B6176157
CAS No.: 77721-44-9
M. Wt: 161.2
InChI Key:
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Description

1-azido-3-(propan-2-yl)benzene is a chemical compound with the molecular formula C9H11N3. It is an azide-containing reagent . This compound is used in various chemical reactions and has potential applications in the field of organic chemistry .


Synthesis Analysis

The synthesis of this compound can involve several steps. One approach could be the reaction of isatins with 1,2-dibromoalkanes to form a compound, which then reacts with sodium azide in DMF to form 1-(4-azidoalkyl)indoline-2,3-dione . Another method involves the azidoheteroarylation of [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring with an azido group and a propan-2-yl group attached. The azido group has a polar character, which can have a significant effect on bond lengths and angles .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . It can also undergo oxidation at the benzylic position .

Scientific Research Applications

Chemical Synthesis and Supramolecular Chemistry

1-azido-3-(propan-2-yl)benzene plays a pivotal role in the field of supramolecular chemistry, particularly in the synthesis of benzene-1,3,5-tricarboxamides (BTAs). BTAs have garnered attention for their supramolecular self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This property has been exploited in various applications ranging from nanotechnology to polymer processing and biomedical applications. The versatility of BTAs, derived partly from derivatives like this compound, underscores their potential in commercial applications and highlights their significant contribution to the field of supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Heterocyclic Chemistry and Medicinal Applications

The structural motif of this compound is integral to the development of heterocyclic compounds with significant biological activity. Triazine derivatives, which can be synthesized from benzene derivatives, have demonstrated a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiviral, and antimalarial properties, among others. The research into triazines underscores the importance of benzene derivatives in medicinal chemistry, offering a platform for developing future drugs with enhanced pharmacological profiles (Verma, Sinha, & Bansal, 2019).

Environmental Applications: Biodegradation and Pollution Treatment

Benzene and its derivatives, including this compound, are subjects of environmental concern due to their persistence and toxicity. Bioremediation emerges as a crucial strategy in mitigating the environmental impact of these compounds. Research has shown that specific microorganisms can degrade benzene pollutants efficiently, offering a sustainable and eco-friendly approach to pollution treatment. This microbial degradation pathway highlights the potential of biotechnological applications in addressing environmental pollution caused by benzene and its derivatives (Patel & Goti, 2022).

Mechanism of Action

The mechanism of action of 1-azido-3-(propan-2-yl)benzene in chemical reactions often involves the azido group. This group can participate in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions .

Future Directions

The future directions for the study and use of 1-azido-3-(propan-2-yl)benzene could involve further exploration of its synthesis methods and potential applications in organic chemistry. There may also be interest in studying its properties and behavior in various chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-3-(propan-2-yl)benzene involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzene", "2-Propanol", "Sodium azide", "Sulfuric acid", "Sodium hydroxide", "Sodium sulfate", "Water" ], "Reaction": [ { "Step 1": "Benzene is reacted with propan-2-ol in the presence of sulfuric acid to form 3-(propan-2-yl)phenol." }, { "Step 2": "3-(propan-2-yl)phenol is then reacted with sodium azide in the presence of sodium hydroxide to form 1-azido-3-(propan-2-yl)benzene." }, { "Step 3": "The crude product is purified by recrystallization from ethanol to obtain the pure compound." } ] }

CAS No.

77721-44-9

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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